4-Isopropyl-1H-inden-6-ol
Description
4-Isopropyl-1H-inden-6-ol is a bicyclic aromatic compound featuring an indene core substituted with an isopropyl group at position 4 and a hydroxyl group at position 5. The hydroxyl group at position 6 enhances its solubility in polar solvents, while the isopropyl substituent contributes to steric effects, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7-propan-2-yl-3H-inden-5-ol |
InChI |
InChI=1S/C12H14O/c1-8(2)12-7-10(13)6-9-4-3-5-11(9)12/h3,5-8,13H,4H2,1-2H3 |
InChI Key |
JZHTXFMPMDDELT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC2=C1C=CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-inden-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and subsequent reduction can yield the desired compound.
Industrial Production Methods
Industrial production of 4-Isopropyl-1H-inden-6-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1H-inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the isopropyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indene core or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-isopropyl-1H-inden-6-one.
Reduction: Formation of 4-isopropyl-1H-indene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-1H-inden-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-inden-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the indene core can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Isopropyl-1H-inden-6-ol, we compare it with three classes of analogs: indenols with varying substituents, indenes without hydroxyl groups, and structurally related bicyclic systems (e.g., indoles). Key parameters include synthetic routes, spectroscopic properties, and functional group effects.
Table 1: Structural and Functional Comparison
Key Observations:
Synthetic Complexity :
- Unlike the triazole-containing indole derivative in (synthesized via CuI-catalyzed azide-alkyne cycloaddition ), 4-Isopropyl-1H-inden-6-ol lacks documented synthetic protocols. Its preparation would likely require regioselective Friedel-Crafts alkylation or hydroxylation strategies.
Spectroscopic Signatures: The hydroxyl group in 4-Isopropyl-1H-inden-6-ol would produce a distinct $ ^1H $-NMR signal near δ 5–6 ppm (similar to indenols in Table 1). The isopropyl group’s methyl protons would resonate as a septet (~δ 1.2–1.5 ppm). This contrasts with the azidoethyl-indole compound in , where the triazole proton appears at δ 8.62 ppm .
Conversely, the isopropyl group may reduce crystallinity compared to simpler analogs like 5-Methyl-1H-inden-7-ol.
Biological Relevance: While highlights antioxidant activity in triazole-indole hybrids , 4-Isopropyl-1H-inden-6-ol’s bioactivity remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
